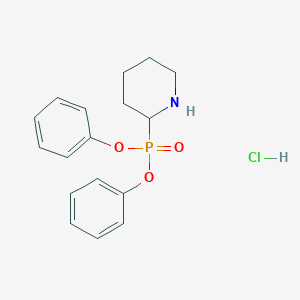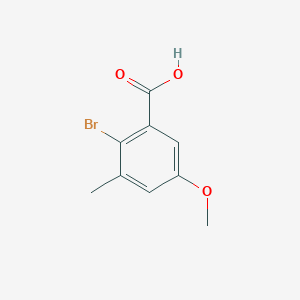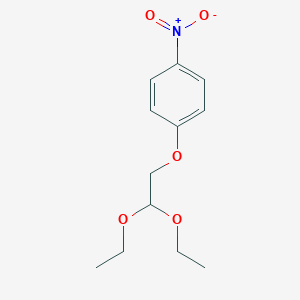
1-(2,2-Diethoxyethoxy)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diethoxyethoxy)-4-nitrobenzene, also known as DNOC, is a synthetic organic compound that has been widely used in the field of agriculture as a herbicide. DNOC belongs to the nitrobenzene family, which is known for its toxic properties. DNOC has been used for decades to control weeds in crops such as cotton, soybeans, and vegetables. However, due to its toxicity, DNOC has been banned in many countries, including the United States and European Union. Despite its ban, DNOC remains an important compound in scientific research.
Mechanism of Action
1-(2,2-Diethoxyethoxy)-4-nitrobenzene acts as a mitochondrial uncoupler, disrupting the proton gradient across the inner mitochondrial membrane. This leads to the uncoupling of oxidative phosphorylation from ATP synthesis, resulting in the generation of ROS. 1-(2,2-Diethoxyethoxy)-4-nitrobenzene also inhibits the activity of enzymes involved in the oxidative metabolism of cells, leading to the accumulation of ROS and the disruption of cellular function.
Biochemical and Physiological Effects:
1-(2,2-Diethoxyethoxy)-4-nitrobenzene has been shown to induce oxidative stress and apoptosis in various cell types. 1-(2,2-Diethoxyethoxy)-4-nitrobenzene has been shown to induce DNA damage, lipid peroxidation, and protein oxidation. 1-(2,2-Diethoxyethoxy)-4-nitrobenzene has also been shown to alter the expression of genes involved in oxidative stress, apoptosis, and cell cycle regulation.
Advantages and Limitations for Lab Experiments
1-(2,2-Diethoxyethoxy)-4-nitrobenzene is a potent inhibitor of mitochondrial function and can be used to study the effects of mitochondrial dysfunction on cellular function. 1-(2,2-Diethoxyethoxy)-4-nitrobenzene can also be used to induce oxidative stress and apoptosis in cells. However, 1-(2,2-Diethoxyethoxy)-4-nitrobenzene is highly toxic and should be handled with care. 1-(2,2-Diethoxyethoxy)-4-nitrobenzene is also banned in many countries, which limits its availability for research purposes.
Future Directions
Future research on 1-(2,2-Diethoxyethoxy)-4-nitrobenzene should focus on developing safer and more effective compounds for use as herbicides. Research should also focus on understanding the molecular mechanisms underlying the toxic effects of 1-(2,2-Diethoxyethoxy)-4-nitrobenzene, including its effects on mitochondrial function and oxidative stress. Finally, research should focus on developing new therapeutic strategies for the treatment of cancer that target the mitochondrial dysfunction induced by 1-(2,2-Diethoxyethoxy)-4-nitrobenzene and other mitochondrial uncouplers.
Synthesis Methods
1-(2,2-Diethoxyethoxy)-4-nitrobenzene is synthesized by the reaction of 1,2-dichloroethane with sodium ethoxide, followed by the reaction of the resulting ethoxyethene with nitric acid. The final product is obtained by the reaction of the nitroethene with benzene in the presence of sulfuric acid.
Scientific Research Applications
1-(2,2-Diethoxyethoxy)-4-nitrobenzene has been used in scientific research to study its mechanism of action and its effects on biological systems. 1-(2,2-Diethoxyethoxy)-4-nitrobenzene has been shown to inhibit the activity of enzymes involved in the oxidative metabolism of cells. This inhibition leads to the accumulation of reactive oxygen species (ROS) and the disruption of cellular function. 1-(2,2-Diethoxyethoxy)-4-nitrobenzene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
175136-97-7 |
|---|---|
Product Name |
1-(2,2-Diethoxyethoxy)-4-nitrobenzene |
Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C12H17NO5/c1-3-16-12(17-4-2)9-18-11-7-5-10(6-8-11)13(14)15/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
QVFMHSVNPUETAI-UHFFFAOYSA-N |
SMILES |
CCOC(COC1=CC=C(C=C1)[N+](=O)[O-])OCC |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)[N+](=O)[O-])OCC |
synonyms |
2-(4-Nitrophenoxy)acetaldehyde diethylacetal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



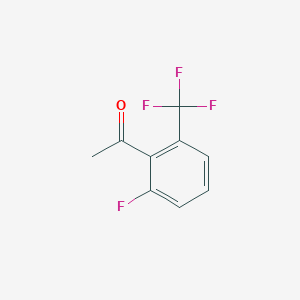

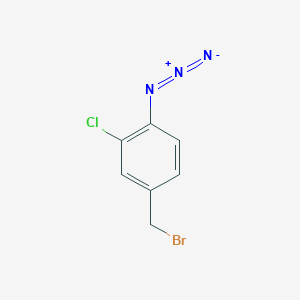
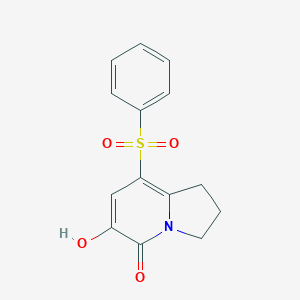
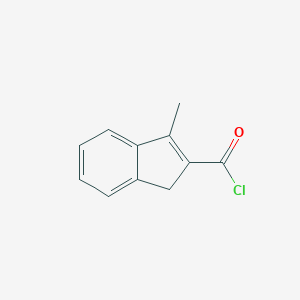

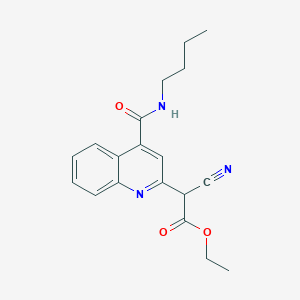
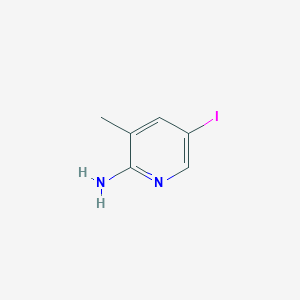


![5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B65846.png)
